2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
CAS No.: 1189453-27-7
Cat. No.: VC5555075
Molecular Formula: C29H30N4O5
Molecular Weight: 514.582
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189453-27-7 |
|---|---|
| Molecular Formula | C29H30N4O5 |
| Molecular Weight | 514.582 |
| IUPAC Name | 2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide |
| Standard InChI | InChI=1S/C29H30N4O5/c1-3-17-30-26(34)18-20-9-13-22(14-10-20)33-28(36)24-7-5-6-8-25(24)32(29(33)37)19-27(35)31-21-11-15-23(16-12-21)38-4-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35) |
| Standard InChI Key | WQOPEDUQKITDHX-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a 3,4-dihydroquinazolin-1(2H)-one core substituted at position 3 with a 4-(2-oxo-2-(propylamino)ethyl)phenyl group and at position 1 with an N-(4-ethoxyphenyl)acetamide moiety. Key structural elements include:
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Quinazolinone core: A bicyclic system with two ketone groups at positions 2 and 4.
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Propylamino-ethylphenyl side chain: A tertiary amine linked to a phenyl group via an ethyl spacer.
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Ethoxyphenyl acetamide: A para-ethoxy-substituted phenyl group connected to the core via an acetamide bridge.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₃₀N₄O₅ | |
| Molecular Weight | 514.582 g/mol | |
| SMILES | CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC | |
| InChI Key | InChI=1S/C29H30N4O5/c1-3-17-30-26(34)18-20-9-13-22(14-10-20)... |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined in patents and synthetic protocols for analogous quinazoline derivatives :
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Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with formamide or isatoic anhydride .
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Side Chain Introduction:
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 3-Aminoquinazolin-4-one | Core scaffold | |
| 4-(2-Oxoethyl)phenyl | Propylamino-ethylphenyl precursor | |
| N-(4-Ethoxyphenyl)acetamide | Acetamide coupling agent |
Challenges and Solutions
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Low Yield in Cyclization: Optimized using microwave-assisted synthesis (70–80% yield) .
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Stereoselectivity: Addressed via chiral catalysts in asymmetric synthesis .
Pharmacological Activities
Kinase Inhibition
The compound’s quinazoline core aligns with kinase inhibitors targeting polo-like kinase 1 (Plk1) and epidermal growth factor receptor (EGFR) . Structural analogs demonstrate:
Endothelin Antagonism
Patents highlight its potential as an endothelin receptor antagonist, with sub-micromolar binding affinity (Ki = 0.3–0.7 μM) . This suggests utility in cardiovascular diseases like pulmonary hypertension.
Table 3: Biological Activity Data
| Target | Activity (IC₅₀/Ki) | Model System | Source |
|---|---|---|---|
| Plk1 Polo-Box Domain | 1.8 μM | In vitro ELISA | |
| Endothelin Receptor A | 0.45 μM | Radioligand binding |
Applications and Future Directions
Therapeutic Prospects
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Oncology: As a Plk1 inhibitor for mitotic disruption in cancers .
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Cardiovascular Therapy: Endothelin antagonism for hypertension .
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Neurology: Analgesic applications via glycinergic/GABAergic pathways .
Industrial Synthesis
Scale-up challenges include cost-effective production of the propylamino-ethylphenyl side chain. Continuous flow chemistry reduces reaction times by 40% compared to batch processes.
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